molecular formula C8H8F3NO2S B6160547 N-methyl-4-trifluoromethanesulfonylaniline CAS No. 1155128-92-9

N-methyl-4-trifluoromethanesulfonylaniline

Cat. No.: B6160547
CAS No.: 1155128-92-9
M. Wt: 239.22 g/mol
InChI Key: RCFMOAMDBYTOJW-UHFFFAOYSA-N
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Description

N-methyl-4-trifluoromethanesulfonylaniline is an organic compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.2 g/mol This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to an aniline ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-trifluoromethanesulfonylaniline typically involves the reaction of 4-nitroaniline with trifluoromethanesulfonic anhydride in the presence of a base, followed by reduction of the nitro group to an amine and subsequent methylation . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-trifluoromethanesulfonylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

N-methyl-4-trifluoromethanesulfonylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-4-trifluoromethanesulfonylaniline involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in various biochemical assays and drug development processes to modulate enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-methanesulfonylaniline: Similar structure but with a methanesulfonyl group instead of a trifluoromethanesulfonyl group.

    N-methyl-4-fluoromethanesulfonylaniline: Contains a fluoromethanesulfonyl group, differing in the number of fluorine atoms.

Uniqueness

N-methyl-4-trifluoromethanesulfonylaniline is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and specific molecular interactions .

Properties

CAS No.

1155128-92-9

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

N-methyl-4-(trifluoromethylsulfonyl)aniline

InChI

InChI=1S/C8H8F3NO2S/c1-12-6-2-4-7(5-3-6)15(13,14)8(9,10)11/h2-5,12H,1H3

InChI Key

RCFMOAMDBYTOJW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F

Purity

95

Origin of Product

United States

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